7-Azabicyclo[4.1.0]heptan-2-amine, N-methyl-N,1-diphenyl-
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Overview
Description
7-Azabicyclo[410]heptan-2-amine, N-methyl-N,1-diphenyl- is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Azabicyclo[4.1.0]heptan-2-amine, N-methyl-N,1-diphenyl- typically involves multiple steps, starting from readily available precursors. One common method involves the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol . The cis-isomer can be isomerized into the more stable trans-isomer using metallic sodium .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
7-Azabicyclo[4.1.0]heptan-2-amine, N-methyl-N,1-diphenyl- can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.
Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the molecule.
Substitution: This involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and nucleophiles such as amines or alcohols are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
7-Azabicyclo[4.1.0]heptan-2-amine, N-methyl-N,1-diphenyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for 7-Azabicyclo[4.1.0]heptan-2-amine, N-methyl-N,1-diphenyl- involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they may include neurotransmitter receptors and enzymes involved in metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
7-Azabicyclo[410]heptan-2-amine, N-methyl-N,1-diphenyl- is unique due to its specific bicyclic structure and the presence of both amine and diphenyl groups
Properties
CAS No. |
61568-25-0 |
---|---|
Molecular Formula |
C19H22N2 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
N-methyl-N,1-diphenyl-7-azabicyclo[4.1.0]heptan-2-amine |
InChI |
InChI=1S/C19H22N2/c1-21(16-11-6-3-7-12-16)18-14-8-13-17-19(18,20-17)15-9-4-2-5-10-15/h2-7,9-12,17-18,20H,8,13-14H2,1H3 |
InChI Key |
HZMBQLDTCDHEIM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCCC2C1(N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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